

# Hydroxysafflor Yellow A: A Technical Guide to a Quinochalcone C-Glycoside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Hydroxysafflor Yellow A** (HSYA) is the principal bioactive quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower). This document provides an indepth technical overview of HSYA, covering its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its pharmacological activities, particularly its mechanisms of action involving key cellular signaling pathways. This guide consolidates quantitative data into structured tables and provides detailed experimental protocols and visual diagrams to support research and development efforts.

## **Chemical Identity and Physicochemical Properties**

HSYA is a unique flavonoid distinguished by its C-glycosylated quinochalcone structure. Initially isolated and characterized, its precise structure, including its keto-enol tautomerism, was later refined using advanced NMR techniques.[1][2]

#### 2.1 Structure and Chemical Formula

• Chemical Name: (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione[3]



• Molecular Formula: C27H32O16[4][5]

Molecular Weight: 612.53 g/mol [3][6]

Classification: Quinochalcone C-Glycoside[4][5]

HSYA exists as a yellow amorphous powder.[4][5] Its structure features two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[1][2] This structural feature is critical for its chemical reactivity and biological activity.

#### 2.2 Physicochemical Characteristics

HSYA's utility is influenced by its solubility and stability profile. It is highly soluble in water and soluble in solvents like DMSO, methanol, and ethanol, but poorly soluble in lipophilic organic solvents such as ethyl acetate, benzene, and chloroform.[4][5][7]

However, HSYA is chemically unstable and prone to degradation under specific conditions, including:

- Alkaline pH: Rapid degradation occurs under alkaline conditions.[4]
- High Temperature: Elevated temperatures accelerate its degradation.[4][5]
- Light Exposure: Illumination can lead to the breakdown of the molecule.[4][5]

This instability presents significant challenges for its extraction, formulation, and oral administration, contributing to its low bioavailability.[4][5][7]

## **Biosynthesis and Chemical Synthesis**

#### 3.1 Biosynthetic Pathway

The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process, though the complete pathway is still under investigation.[4][5] The proposed pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form a chalcone precursor.[3][5] This is followed by a series of enzymatic modifications including hydroxylation, di-C-glycosylation, and dearomatization to yield the final HSYA structure.[8] Key enzymes recently identified as crucial for HSYA



biosynthesis include CtF6H (6-hydroxylation), CtCHI1 (isomerization), CtCGT (di-C-glycosyltransferase), and Ct2OGD1 (dioxygenase).[8]



Click to download full resolution via product page

**Caption:** Proposed biosynthetic pathway of HSYA.

#### 3.2 Chemical Synthesis

Chemical synthesis provides an alternative route to obtain HSYA, bypassing the limitations of natural extraction. An oxidative synthesis pathway has been developed, which offers a rapid and efficient method for its production.[4][5] Additionally, a chemo-enzymatic approach has been successfully used to synthesize 8,9-dihydrohydroxysafflor yellow A (dh-HSYA), an analogue of HSYA, starting from a biosynthesized precursor.[9][10]

## **Experimental Protocols**

4.1 Extraction from Carthamus tinctorius L.

Multiple methods have been developed to extract HSYA from safflower, with varying efficiency and yield.



- Protocol 1: Traditional Water Immersion
  - Material: Dried and powdered safflower petals.
  - Solvent: Deionized water.
  - Procedure: Immerse the powdered petals in water at a specified solid-to-liquid ratio. Heat the mixture for a defined period (e.g., 1-2 hours) with constant stirring.
  - Separation: Filter the mixture to remove solid plant material.
  - Concentration: Concentrate the aqueous extract under reduced pressure.
  - Note: This method is simple but suffers from low yields (typically <1%) and significant degradation of HSYA due to prolonged heating.[4][5]
- Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
  - o Material: Dried and powdered safflower petals.
  - Solvent: Deionized water.
  - Parameters: Set a solid-to-liquid ratio of 1:100 (g/mL).
  - Procedure: Subject the sample to microwave irradiation at 70°C for 3 cycles of 20 minutes each.
  - Processing: Cool, filter, and concentrate the extract.
  - Note: This method significantly improves the extraction yield to approximately 6.96% and reduces extraction time.[4][7]
- Protocol 3: Matrix Solid-Phase Dispersion (MSPD)
  - Material: Dried and powdered safflower petals.
  - Dispersant: A solid support material (e.g., C18 silica).
  - Procedure: Blend the plant material with the dispersant. Pack the mixture into a column.



- Elution: Elute HSYA from the matrix using an appropriate solvent.
- Note: MSPD has been shown to achieve the highest yields, reaching up to 14.89%, with minimal consumption of raw materials.[4]

#### 4.2 Analytical Methodologies

Accurate quantification and characterization of HSYA are critical for research and quality control.



Click to download full resolution via product page

**Caption:** General workflow for HSYA extraction and analysis.

- Protocol 4: High-Performance Liquid Chromatography (HPLC)
  - System: A standard HPLC system with a UV/DAD detector.



- Column: Agilent Zorbax SB C18 (4.6 mm × 150 mm, 5 μm) or equivalent.
- Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 mM ammonium acetate (e.g., 70:30, v/v).
- Flow Rate: 0.4 mL/min.
- Detection: UV detection at 403 nm.
- Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter through a 0.22 μm membrane, and inject.
- Quantification: Use an external standard calibration curve with a certified HSYA reference standard.
- Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  - System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
  - Chromatography: Utilize conditions similar to the HPLC protocol, often with gradient elution (e.g., acetonitrile and 0.1% formic acid in water) for better separation.
  - Ionization Mode: Negative ESI mode is typically used.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - $\circ$  MRM Transition: Monitor the specific transition for HSYA, which is m/z 611.3 → 491.2.
  - Application: This method provides high sensitivity and selectivity, making it ideal for quantifying HSYA in complex biological matrices like plasma and urine.

## **Quantitative Data**

Table 1: Pharmacokinetic Parameters of HSYA



| Species | Dose &<br>Route | Cmax<br>(mg/L) | t½ (h) | Plasma<br>Protein<br>Binding (%) | Reference |
|---------|-----------------|----------------|--------|----------------------------------|-----------|
| Human   | 35 mg, IV       | 2.02 ± 0.18    | 3.32   | 48.0 - 54.6                      | [4][5]    |
| Human   | 70 mg, IV       | 7.47 ± 0.67    | 3.32   | 48.0 - 54.6                      | [4][5]    |
| Human   | 140 mg, IV      | 14.48 ± 4.70   | 3.32   | 48.0 - 54.6                      | [4][5]    |

| Rat | 3 mg/kg, IV | - | - | 48.0 - 54.6 |[9] |

Table 2: Extraction Yields of HSYA from Carthamus tinctorius L.

| Extraction Method                   | Yield (%)     | Reference |
|-------------------------------------|---------------|-----------|
| Water Immersion                     | 0.023 - 0.066 | [4][5]    |
| Smashing Tissue Extraction          | 1.359         | [5]       |
| Microwave-Assisted Extraction (MAE) | 6.96          | [4][5][7] |
| Ultrasound Extraction               | 12.25         | [4][5]    |
| Soxhlet Extraction                  | 13.09         | [4][5]    |

| Matrix Solid-Phase Dispersion (MSPD) | 14.89 |[4][5] |

Table 3: Validation Parameters for HSYA Analytical Methods



| Method                        | Linearity<br>Range    | Correlation<br>(r/r²) | LOD        | LOQ         | Reference |
|-------------------------------|-----------------------|-----------------------|------------|-------------|-----------|
| LC-MS/MS<br>(Human<br>Plasma) | 1 - 1,000<br>ng/mL    | ≥0.999                | -          | -           | [4][5]    |
| UPLC-TOF-<br>MS               | -                     | r² ≥ 0.9992           | 35.2 ng/mL | -           | [4][5]    |
| HPTLC                         | 61.0 - 793<br>ng/spot | r = 0.9991            | 59 ng/spot | 169 ng/spot | [3]       |

| RP-HPLC (Rat Plasma) | 0.03 - 2.56 mg/L | - | 10  $\mu$ g/L | 30  $\mu$ g/L |[11] |

Table 4: Pharmacological Activity of HSYA in in vitro Models



| Activity              | Cell Line /<br>Model                 | Effective<br>Concentration<br>Range | Observed<br>Effect                                        | Reference |
|-----------------------|--------------------------------------|-------------------------------------|-----------------------------------------------------------|-----------|
| Anti-<br>inflammatory | Human<br>Chondrocytes                | 2.5 - 40 μM                         | Inhibition of<br>NO, PGE2,<br>COX-2, TNF-α,<br>IL-6, iNOS | [4]       |
| Anticancer            | A549 & H1299<br>Lung Cancer<br>Cells | 5 - 20 μΜ                           | Suppression of proliferation and induction of apoptosis   |           |
| Anticancer            | HCT116<br>Colorectal<br>Cancer Cells | 25 - 100 μΜ                         | Inhibition of viability, migration, and invasion          | [12]      |
| Anticancer            | BGC-823 Gastric<br>Cancer Cells      | 100 μΜ                              | Inhibition of proliferation and induction of apoptosis    | [10]      |

| Anti-fibrotic | MRC-5 Lung Fibroblasts | 5 - 45  $\mu$ M | Inhibition of TGF- $\beta$ 1-induced proliferation and migration |[9] |

## Pharmacological Activities and Signaling Pathways

HSYA exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

6.1 Anti-Inflammatory Effects: Inhibition of NF-кВ and MAPK Pathways

HSYA demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. In models of inflammation, HSYA dose-dependently inhibits the expression of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor



### Foundational & Exploratory

Check Availability & Pricing

necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. HSYA prevents the activation and nuclear translocation of NF-κB p65 and suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]





Click to download full resolution via product page

**Caption:** HSYA's inhibition of NF-кВ and MAPK pathways.







6.2 Cell Proliferation and Survival: PI3K/Akt/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and apoptosis. HSYA has been shown to inhibit this pathway in various cell types, including cancer cells and vascular smooth muscle cells.[1][6][13] It suppresses the phosphorylation of both Akt and mTOR, leading to downstream effects such as the induction of apoptosis and the inhibition of cell proliferation and migration.[1][13] This mechanism is a key contributor to HSYA's potential anticancer and vasoprotective effects.





Click to download full resolution via product page

**Caption:** HSYA's inhibition of the PI3K/Akt/mTOR pathway.

6.3 Anti-Fibrotic Effects: TGF-β1/Smad Pathway Inhibition







Transforming growth factor-beta 1 (TGF- $\beta$ 1) is a potent pro-fibrotic cytokine that drives the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM). HSYA has demonstrated significant anti-fibrotic effects by directly interfering with the TGF- $\beta$ 1/Smad signaling pathway.[2][10] It inhibits TGF- $\beta$ 1-induced fibroblast proliferation and differentiation into myofibroblasts. Mechanistically, HSYA suppresses the phosphorylation of the key downstream mediators Smad2 and Smad3, preventing their nuclear translocation and subsequent activation of pro-fibrotic gene transcription, such as collagen I.[2][10][13]





Click to download full resolution via product page

**Caption:** HSYA's inhibition of the TGF-β1/Smad pathway.



#### **Conclusion and Future Directions**

Hydroxysafflor Yellow A is a quinochalcone C-glycoside with significant therapeutic potential, underscored by its potent anti-inflammatory, anti-fibrotic, and anti-proliferative activities. Its mechanisms of action are multifaceted, involving the inhibition of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and TGF-β1/Smad. While promising, the clinical development of HSYA is hampered by its inherent chemical instability and low oral bioavailability.

Future research should focus on the development of novel drug delivery systems and formulation strategies to overcome these limitations. Further elucidation of its molecular targets and a more precise quantification of its potency (e.g., IC<sub>50</sub>/EC<sub>50</sub> values) across a wider range of biological assays will be crucial for its advancement as a therapeutic agent. The comprehensive data and protocols presented in this guide aim to facilitate these ongoing and future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cell type—specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of hydroxysafflor yellow A against excitotoxic neuronal death partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

#### Foundational & Exploratory





- 7. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxysafflor yellow A (HSYA) targets the NF-kB and MAPK pathways and ameliorates the development of osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARy) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysafflor yellow A inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARy/PTEN/Akt signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hydroxysafflor Yellow A: A Technical Guide to a Quinochalcone C-Glycoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566685#hydroxysafflor-yellow-a-as-a-quinochalcone-c-glycoside]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com